molecular formula C18H25N3O4 B2855805 N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 2309308-38-9

N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2855805
CAS No.: 2309308-38-9
M. Wt: 347.415
InChI Key: RHKFRTOCDHMGLJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a methoxypyrrolidine group, and a piperidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the introduction of the methoxypyrrolidine group, and the coupling with the piperidine carboxamide. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as HPLC and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized under specific conditions.

    Reduction: The piperidine ring can be reduced to form different derivatives.

    Substitution: The methoxypyrrolidine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction could produce various piperidine derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating ATP-binding cassette transporters, which are involved in various cellular processes . The compound’s effects on these transporters can lead to changes in cellular function and potentially therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole ring, methoxypyrrolidine group, and piperidine carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-23-15-6-9-21(11-15)14-4-7-20(8-5-14)18(22)19-13-2-3-16-17(10-13)25-12-24-16/h2-3,10,14-15H,4-9,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKFRTOCDHMGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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